molecular formula C14H21N3O4S B2885616 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide CAS No. 1060171-49-4

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide

Cat. No.: B2885616
CAS No.: 1060171-49-4
M. Wt: 327.4
InChI Key: TUYXKLHSEFPRFH-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C14H21N3O4S and its molecular weight is 327.4. The purity is usually 95%.
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Biological Activity

1-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized with the following details:

  • Molecular Formula : C₁₄H₁₉N₃O₃S
  • Molecular Weight : 343.5 g/mol
  • CAS Number : 1060164-51-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It features a piperidine moiety known for its diverse pharmacological effects, including analgesic and anti-inflammatory properties. The methylsulfonyl group enhances solubility and bioavailability, which is critical for therapeutic efficacy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Studies have shown moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective dose ranges .

Enzyme Inhibition

The compound has demonstrated inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Compounds within this class have shown strong inhibition against AChE, which is crucial for treating neurodegenerative diseases .

Anticancer Properties

Preliminary studies suggest potential anticancer activities:

  • Cell Growth Inhibition : Similar compounds have been observed to inhibit the growth of various cancer cell lines, including breast and colorectal cancers. IC50 values in these studies ranged from 7.9 to 92 µM .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial properties of synthesized piperidine derivatives, including those structurally related to our compound. The results indicated that several derivatives exhibited strong urease inhibition and good binding affinity to bovine serum albumin (BSA), suggesting their potential as therapeutic agents .
  • Enzyme Interaction Studies : Docking studies conducted on similar compounds revealed various interactions with amino acids in target enzymes, further elucidating the mechanism behind their biological activity .

Data Summary

Biological ActivityTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
AChE InhibitionN/AStrong
Cancer Cell GrowthBreast Cancer7.9 - 92

Properties

IUPAC Name

1-methylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-22(19,20)17-8-4-5-10(9-17)13(18)15-14-11-6-2-3-7-12(11)16-21-14/h10H,2-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYXKLHSEFPRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C3CCCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.